molecular formula C15H20O5 B1212291 Autumnolide CAS No. 20505-32-2

Autumnolide

Cat. No.: B1212291
CAS No.: 20505-32-2
M. Wt: 280.32 g/mol
InChI Key: NWSWVIKHALGAER-KVLFNOHQSA-N
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Description

Autumnolide is a sesquiterpene lactone isolated primarily from Helenium autumnale (sneezeweed), a plant in the Asteraceae family. Its molecular formula is C₁₅H₂₀O₅, with a molecular weight of 280.13 g/mol . Structurally, it features a conjugated lactone group, hydroxyl substituents, and an exocyclic double bond, as confirmed by NMR and IR spectroscopy . Pharmacologically, this compound exhibits anti-tumor activity (notably against nasopharyngeal carcinoma) and immunomodulatory properties, though its mechanism remains under investigation .

Properties

CAS No.

20505-32-2

Molecular Formula

C15H20O5

Molecular Weight

280.32 g/mol

IUPAC Name

(1R,2S,3S,7R,9R,10S,11R,13S,14R)-2,14-dihydroxy-1,9-dimethyl-4-methylidene-6,12-dioxatetracyclo[8.4.0.03,7.011,13]tetradecan-5-one

InChI

InChI=1S/C15H20O5/c1-5-4-7-8(6(2)14(18)19-7)12(16)15(3)9(5)10-11(20-10)13(15)17/h5,7-13,16-17H,2,4H2,1,3H3/t5-,7-,8-,9-,10-,11-,12+,13+,15-/m1/s1

InChI Key

NWSWVIKHALGAER-KVLFNOHQSA-N

SMILES

CC1CC2C(C(C3(C1C4C(C3O)O4)C)O)C(=C)C(=O)O2

Isomeric SMILES

C[C@@H]1C[C@@H]2[C@H]([C@@H]([C@]3([C@H]1[C@@H]4[C@H]([C@@H]3O)O4)C)O)C(=C)C(=O)O2

Canonical SMILES

CC1CC2C(C(C3(C1C4C(C3O)O4)C)O)C(=C)C(=O)O2

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Analogues

Autumnolide belongs to the sesquiterpene lactone class, sharing structural motifs with compounds like artemisinin, helenalin, and 2-acetylflexuosin A. Below is a comparative analysis:

Table 1: Key Structural and Pharmacological Features
Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Biological Activities Source
This compound C₁₅H₂₀O₅ 280.13 Conjugated lactone, hydroxyls Anti-tumor, immunomodulatory Helenium autumnale
Artemisinin C₁₅H₂₂O₅ 282.33 Endoperoxide bridge, lactone Antimalarial, antiparasitic Artemisia annua
Helenalin C₂₀H₂₈O₅ 348.43 α-Methylene-γ-lactone Anti-inflammatory, cytotoxic Arnica montana
2-Acetylflexuosin A C₁₇H₂₂O₆ 322.15 Acetylated lactone, epoxide Unspecified bioactivity Helenium autumnale
Key Observations:
  • Lactone Core : All compounds contain a lactone ring critical for bioactivity .
  • Oxidation States: this compound lacks the endoperoxide bridge of artemisinin, which is essential for its antimalarial activity .
  • Substituent Variability: Helenalin’s α-methylene-γ-lactone group enhances cytotoxicity, a feature absent in this compound .

Pharmacological Comparisons

Antiparasitic Activity vs. Artemisinin

Artemisinin’s endoperoxide bridge enables free radical generation, killing Plasmodium parasites .

Immunomodulatory Effects

Betulin and azithromycin in the same extracts have better-characterized immunomodulatory roles .

Anti-Tumor Mechanisms

This compound’s anti-tumor activity (e.g., against nasopharyngeal carcinoma) may stem from lactone-induced apoptosis, akin to helenalin’s cytotoxicity . However, its efficacy is lower than helenalin, which directly alkylates cellular thiols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Autumnolide
Reactant of Route 2
Autumnolide

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